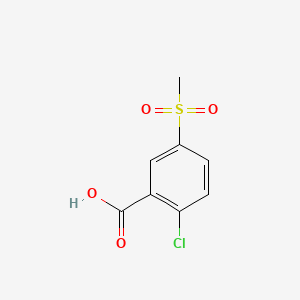

2-Chloro-5-(methylsulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWDIXBVQATQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368125 | |

| Record name | 2-chloro-5-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89938-62-5 | |

| Record name | 2-chloro-5-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(methylsulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Chloro-5-(methylsulfonyl)benzoic Acid

CAS Number: 89938-62-5

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(methylsulfonyl)benzoic acid, a versatile chemical intermediate with applications in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, safety and handling guidelines, and potential applications. A plausible synthetic route is also described based on established chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a white to off-white solid compound.[1] Its chemical structure combines a chlorinated benzoic acid with a methylsulfonyl group, bestowing upon it specific reactivity and biological activity. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 89938-62-5 | [1][2][3] |

| Molecular Formula | C₈H₇ClO₄S | [1][2][3] |

| Molecular Weight | 234.66 g/mol | [1] |

| Appearance | White, gray, or beige powder | [1] |

| Melting Point | 183-187 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Chloro-5-methanesulfonylbenzoic acid | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Purification

A potential synthetic workflow is outlined below:

Caption: A plausible synthetic workflow for this compound.

Note: This proposed synthesis is illustrative. Researchers should conduct their own literature search and process optimization for a viable synthetic route.

Applications

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Intermediate

This compound is reported to be a key intermediate in the synthesis of various pharmaceuticals, with particular mention of anti-inflammatory and analgesic medications.[1] Its structural features allow for further chemical modifications to generate novel therapeutic agents.

Agrochemicals

This compound is utilized in the formulation of herbicides.[1] Its mechanism of action is suggested to involve the inhibition of specific biochemical pathways in plants, which allows for selective weed control.[1]

Biochemical Research

The compound is also used in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways.[1] However, specific enzymes or pathways targeted by this molecule are not well-documented in publicly available literature.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily associated with its role as a herbicide and its potential as a scaffold for drug discovery. While it is known to inhibit biochemical pathways, specific details regarding its mechanism of action and the signaling pathways it may modulate are not extensively described in the available scientific literature. Further research is required to elucidate its precise molecular targets and biological effects.

Due to the lack of specific information on its mechanism of action, a detailed signaling pathway diagram cannot be provided at this time.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

An illustrative workflow for a general chemical synthesis experiment is provided below:

Caption: A general workflow for a chemical synthesis experiment.

Conclusion

This compound is a chemical compound with established utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its physicochemical properties are well-characterized, and safety guidelines for its handling are clearly defined. While its general applications are known, there is a need for further research to elucidate its specific biological mechanisms of action and to publish detailed experimental protocols for its use. This guide provides a foundational understanding of the compound for researchers and industry professionals.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-(methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-5-(methylsulfonyl)benzoic acid (CAS No. 89938-62-5), a versatile intermediate compound significant in the agrochemical and pharmaceutical industries.[1] This document is intended to be a valuable resource for professionals in drug development, chemical synthesis, and materials science.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] It serves as a key building block in the synthesis of various therapeutic agents and selective herbicides.[1] The presence of a carboxylic acid, a chloro group, and a methylsulfonyl group provides multiple reactive sites, making it a valuable precursor in the creation of complex molecular structures.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound. It is critical to note a significant discrepancy in the reported melting point values from various chemical suppliers. While a definitive value from primary literature is not available, both ranges are presented here for a comprehensive overview. This discrepancy may arise from differences in sample purity or the presence of different crystalline forms. Purity is often determined by methods such as High-Performance Liquid Chromatography (HPLC).[1]

| Property | Value | Source(s) |

| CAS Number | 89938-62-5 | [1][2] |

| Molecular Formula | C₈H₇ClO₄S | [1][2] |

| Molecular Weight | 234.66 g/mol | [1] |

| Appearance | White, gray, or beige powder | [1] |

| Melting Point | Range 1: 183-187 °CRange 2: 82-85 °C | [1][2] |

| Boiling Point | 462.9 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.507 g/cm³ (Predicted) | [2] |

| pKa | No experimental data available | |

| Solubility | No quantitative data available |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the thoroughly dried and finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end. The sample height should be approximately 1-2 mm.

-

Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or similar digital device) is used. The capillary tube is placed in the heating block of the apparatus.

-

Measurement:

-

A rapid heating rate is initially used to determine an approximate melting temperature.

-

A second, fresh sample is then heated slowly, at a rate of approximately 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.

-

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, this can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: A precisely weighed sample of the acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

-

Titration Setup: A calibrated pH meter with a glass electrode is immersed in the sample solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant, delivered from a burette.

-

Procedure: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of inflection on the curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. This relationship is described by the Henderson-Hasselbalch equation.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical approach to determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Sample Analysis: After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear, saturated solution is then determined using a suitable analytical technique, such as HPLC with UV detection or quantitative UV-Vis spectroscopy. The result is typically expressed in units of mg/L or mol/L.

Logical Workflow and Synthesis

The diagram below illustrates a common synthetic route for producing a chloro-methylsulfonyl-benzoic acid from a methylsulfonyl-toluene precursor. This involves a chlorination step followed by an oxidation step.

Caption: Generalized synthesis pathway for a chloro-methylsulfonyl-benzoic acid.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-5-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 2-Chloro-5-(methylsulfonyl)benzoic acid is limited. This guide provides available data for the target compound and its isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, alongside established, adaptable experimental protocols for determining key physicochemical parameters.

Introduction

This compound is a substituted benzoic acid derivative with potential applications in pharmaceutical and agrochemical research. Understanding its solubility and related physicochemical properties is crucial for formulation development, bioavailability studies, and process chemistry. This technical guide provides a summary of available data and outlines detailed experimental protocols for the determination of solubility and pKa.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, is presented below.

Table 1: Physicochemical Data for this compound and Related Isomer

| Property | This compound | 2-chloro-4-(methylsulfonyl)benzoic acid |

| CAS Number | 89938-62-5[1][2] | 53250-83-2[3][4] |

| Molecular Formula | C₈H₇ClO₄S[1][5] | C₈H₇ClO₄S[3] |

| Molecular Weight | 234.66 g/mol [5] | 234.65 g/mol |

| Melting Point | 82-85 °C[1] | 193-194 °C |

| Appearance | White solid[1] | White solid |

| Water Solubility | Data not available | 3267 mg/L (at 23°C, pH 2.1) |

| Predicted LogP | 2.52[1] | 1.4 |

Solubility Profile

To obtain precise solubility data, experimental determination is necessary. The following section outlines a general yet detailed protocol for this purpose.

Experimental Protocols

Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the different solvents to be tested. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method. A general method for benzoic acid derivatives is provided below.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

General HPLC Method for Quantification

Instrumentation:

-

HPLC with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water (with 0.1% formic or phosphoric acid) is a common starting point. The exact ratio should be optimized to achieve good peak shape and retention time. A gradient elution may be necessary.

Flow Rate:

-

1.0 mL/min

Detection Wavelength:

-

To be determined by UV-Vis spectroscopy of a standard solution. A common range for benzoic acid derivatives is 230-280 nm.

Injection Volume:

-

10-20 µL

Validation:

-

The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Determination of pKa (Potentiometric Titration)

This protocol outlines a common method for determining the acid dissociation constant (pKa).

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water (carbon dioxide-free)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol or methanol may be used if the aqueous solubility is low, but this will yield an apparent pKa (pKaapp).

-

Add KCl to maintain a constant ionic strength.

-

-

Titration:

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and experimental flow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Representative Synthesis Pathway

As no specific signaling pathways involving this compound have been identified, a representative synthesis pathway for the related isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, is presented based on patent literature.[7][8][9] This illustrates a potential synthetic route for compounds of this class.

Caption: Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.

Conclusion

While specific quantitative solubility data for this compound remains elusive in current literature, this guide provides a framework for its experimental determination. The outlined protocols for solubility and pKa measurement are robust and can be adapted to generate the necessary data for research and development purposes. The provided information on the related isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, offers a valuable point of reference. It is recommended that researchers perform the described experiments to obtain precise and accurate data for their specific applications.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 89938-62-5 [chemicalbook.com]

- 3. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 53250-83-2|2-Chloro-4-(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. 2-Chloro-5-(methylsulphonyl)benzoic acid | C8H7ClO4S | CID 2329132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 7. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 8. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 9. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

2-Chloro-5-(methylsulfonyl)benzoic acid mechanism of action

Technical Guide: 2-Chloro-5-(methylsulfonyl)benzoic acid

Executive Summary

This document addresses the inquiry regarding the mechanism of action of this compound. A thorough review of publicly available scientific literature and chemical databases reveals that this compound is predominantly utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural sectors.[1][2] There is currently a lack of published research detailing its specific biological mechanism of action, molecular targets, or associated signaling pathways. This guide summarizes the available information on this compound and proposes a hypothetical research workflow for elucidating its potential pharmacological activity.

Physicochemical Properties

While data on the biological activity of this compound is not available, its physicochemical properties are well-documented.[3][4][5][6] These properties are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 89938-62-5 | [1][5][6] |

| Molecular Formula | C₈H₇ClO₄S | [1][3][4][5][6] |

| Molecular Weight | 234.66 g/mol | [1][3] |

| Appearance | White, gray, or beige powder | [1] |

| Melting Point | 183-187 °C | [1] |

| Boiling Point | 462.9°C at 760 mmHg (Predicted) | [2] |

| Density | 1.507 g/cm³ (Predicted) | [2] |

| IUPAC Name | This compound | [3] |

Known Applications: A Key Synthetic Intermediate

This compound is a crucial building block in organic synthesis.[1] Its chemical structure lends itself to various modifications, making it a valuable precursor for the synthesis of therapeutic agents and herbicides.[1] For instance, it is a documented intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[7][8][9][10][11]

The following diagram illustrates a simplified, conceptual representation of its role as a precursor in a multi-step synthesis.

Hypothetical Workflow for Elucidating Mechanism of Action

For a compound with unknown biological activity like this compound, a systematic approach is required to determine its mechanism of action. The following workflow outlines a potential research plan.

In Vitro Screening and Target Identification

The initial phase would involve screening the compound against a panel of known biological targets to identify potential interactions.

-

High-Throughput Screening (HTS): The compound would be tested against a broad range of assays, such as enzyme inhibition assays, receptor binding assays, and cell-based functional assays.

-

Target Identification: If HTS yields a positive result, further studies such as affinity chromatography, yeast two-hybrid screening, or computational target prediction could be employed to identify the specific molecular target(s).

In Vitro Characterization

Once a target is identified, the interaction between the compound and the target needs to be characterized quantitatively.

-

Biochemical Assays: Determine key parameters such as IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), Kᵢ (inhibition constant), and Kₔ (dissociation constant) to quantify the compound's potency and affinity for the target.

-

Cell-Based Assays: Investigate the compound's effect on cellular processes related to the target in relevant cell lines. This could involve measuring changes in second messenger levels, protein expression, or cell viability.

Signaling Pathway Analysis

Understanding how the compound's interaction with its target affects cellular signaling is crucial.

-

Western Blotting and Phospho-arrays: To analyze the phosphorylation status of key proteins in the suspected signaling pathway.

-

Gene Expression Analysis: Techniques like RT-qPCR or RNA sequencing can reveal changes in gene expression downstream of the target.

In Vivo Studies

If in vitro studies show promising results, the compound's effects are then evaluated in a living organism.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its dose-response relationship in an animal model.

-

Efficacy Studies: To assess the therapeutic potential of the compound in a relevant disease model.

The following diagram illustrates this hypothetical research workflow.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Chloro-5-(methylsulphonyl)benzoic acid | C8H7ClO4S | CID 2329132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 89938-62-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. CN104496952A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]

- 8. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]

- 9. ias.ac.in [ias.ac.in]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WO2018029611A1 - Novel processes for preparation of dapagliflozin or its solvates or co-crystals thereof - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Properties of 2-Chloro-5-(methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(methylsulfonyl)benzoic acid is a chemical compound of interest in pharmaceutical and agrochemical research.[1] Its structure, featuring a chlorinated benzoic acid backbone with a methylsulfonyl group, suggests potential applications as a versatile synthetic intermediate.[1] This guide provides an in-depth overview of its predicted spectroscopic characteristics and generalized experimental protocols for its analysis.

Chemical and Physical Properties

Basic identifiers and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 89938-62-5 | [2][3][4][5] |

| Molecular Formula | C₈H₇ClO₄S | [2][6] |

| Molecular Weight | 234.66 g/mol | [6] |

| Melting Point | 183-187 °C | [1] |

| Appearance | White to gray or beige powder | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet | 1H | -COOH |

| ~8.2 | Doublet | 1H | Ar-H |

| ~8.0 | Doublet of Doublets | 1H | Ar-H |

| ~7.8 | Doublet | 1H | Ar-H |

| ~3.3 | Singlet | 3H | -SO₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~165 | -COOH |

| ~142 | Ar-C |

| ~138 | Ar-C |

| ~133 | Ar-C |

| ~131 | Ar-C |

| ~129 | Ar-C |

| ~126 | Ar-C |

| ~43 | -SO₂CH₃ |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | Ar C-H stretch |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium-Strong | Ar C=C stretch |

| 1350-1300 | Strong | S=O asymmetric stretch |

| 1160-1120 | Strong | S=O symmetric stretch |

| 850-750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Ion |

| 234/236 | [M]⁺ (Molecular Ion) |

| 217/219 | [M-OH]⁺ |

| 189/191 | [M-COOH]⁺ |

| 155 | [M-SO₂CH₃]⁺ |

| 79 | [SO₂CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 16 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: An FT-IR spectrometer.

-

Acquisition:

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty sample compartment or clean ATR crystal, which is then automatically subtracted from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

4.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) or electron impact (EI) source.

-

Acquisition (ESI):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Typical mass range: 50-500 m/z.

-

-

Acquisition (EI):

-

Introduce the sample via a direct insertion probe or gas chromatograph.

-

Use a standard electron energy of 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for FT-IR spectroscopy.

Caption: General workflow for mass spectrometry.

References

Navigating the Structural Nuances: A Technical Guide to the NMR Spectral Data of 2-Chloro-5-(methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-Chloro-5-(methylsulfonyl)benzoic acid. These predictions are derived from the analysis of its chemical structure and comparison with known data for similar compounds, such as 2-chlorobenzoic acid. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.6 - 7.8 | d | 8.0 - 9.0 | 1H |

| H-4 | 8.0 - 8.2 | dd | 8.0 - 9.0, 2.0 - 2.5 | 1H |

| H-6 | 8.3 - 8.5 | d | 2.0 - 2.5 | 1H |

| -SO₂CH₃ | 3.2 - 3.4 | s | - | 3H |

| -COOH | 10.0 - 13.0 | br s | - | 1H |

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 132 - 134 |

| C-2 | 135 - 137 |

| C-3 | 129 - 131 |

| C-4 | 126 - 128 |

| C-5 | 142 - 144 |

| C-6 | 130 - 132 |

| -C=O | 165 - 168 |

| -SO₂CH₃ | 43 - 45 |

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following is a detailed methodology for obtaining ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are appropriate choices.

-

Concentration :

-

For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-100 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Handling :

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

NMR Data Acquisition

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Locking and Shimming :

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

-

¹H NMR Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : Typically 12-16 ppm.

-

Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Acquisition Time (aq) : 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width : Typically 0-220 ppm.

-

Number of Scans : 256 to 1024 scans or more, depending on the sample concentration.

-

Relaxation Delay (d1) : 2 seconds.

-

Acquisition Time (aq) : 1-2 seconds.

-

NMR Data Processing

The following workflow outlines the standard procedure for processing the acquired raw NMR data (Free Induction Decay - FID).

-

Fourier Transform (FT) : The time-domain FID signal is converted into a frequency-domain spectrum.

-

Phase Correction : The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode (positive).

-

Baseline Correction : The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing : The chemical shift axis is calibrated by setting the peak of an internal standard (e.g., TMS) to 0.00 ppm.

-

Integration (for ¹H NMR) : The relative areas under the peaks are calculated to determine the ratio of protons.

-

Peak Picking and Analysis : The chemical shifts of the peaks are identified, and for ¹H NMR, the coupling patterns are analyzed to determine J-coupling constants.

This comprehensive guide provides the necessary theoretical and practical information for researchers and professionals working with this compound. The predicted data and detailed protocols will facilitate the identification, characterization, and quality assessment of this important chemical entity.

An In-depth Technical Guide to the FTIR Analysis of 2-Chloro-5-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-Chloro-5-(methylsulfonyl)benzoic acid. This document outlines the predicted vibrational modes, a detailed experimental protocol for sample analysis, and logical workflows for spectral acquisition and interpretation, serving as a vital resource for researchers in analytical chemistry and drug development.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a carboxylic acid, a chlorobenzene moiety, and a methylsulfonyl group. The predicted spectral data, based on characteristic group frequencies, are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (from Carboxylic Acid, H-bonded) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic)[1][2][3] |

| 2960 - 2850 | Medium | C-H stretch (from -CH₃ of methylsulfonyl) |

| 1760 - 1690 | Strong | C=O stretch (from Carboxylic Acid)[4][5] |

| 1600 - 1585 | Medium | C=C stretch (in-ring, aromatic)[2][3][6] |

| 1500 - 1400 | Medium | C=C stretch (in-ring, aromatic)[2][3][6] |

| 1440 - 1395 | Medium | O-H bend (in-plane, from Carboxylic Acid)[4] |

| ~1350 | Strong | SO₂ asymmetric stretch (from Sulfonyl group) |

| 1320 - 1210 | Strong | C-O stretch (from Carboxylic Acid)[4] |

| ~1150 | Strong | SO₂ symmetric stretch (from Sulfonyl group) |

| 850 - 550 | Medium | C-Cl stretch (Aromatic)[1][4] |

| 900 - 675 | Strong | C-H "oop" (out-of-plane) bend (Aromatic)[1][2] |

| 950 - 910 | Medium, Broad | O-H bend (out-of-plane, from Carboxylic Acid dimer)[1][4] |

Experimental Protocol: FTIR Analysis of Solid Samples

This section details two common methods for the FTIR analysis of solid organic compounds like this compound: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix and pressing it into a thin, transparent pellet.

Materials and Equipment:

-

FTIR Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Analytical balance

-

Spatula and weighing paper

-

Desiccator for storing KBr

Procedure:

-

Drying: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any absorbed moisture. Store the dried KBr in a desiccator.[7]

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 200-300 mg of the dried KBr powder.[7] The sample concentration in KBr should be in the range of 0.2% to 1%.[8]

-

Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[7] Proper grinding is crucial to reduce particle size and minimize light scattering.[7]

-

Pellet Formation:

-

Assemble the pellet die. Transfer the ground powder into the die cavity, ensuring an even distribution.

-

Place the die into the hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes.[7] If available, applying a vacuum during pressing can help to remove trapped air and improve pellet transparency.

-

-

Pellet Ejection and Analysis:

-

Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or uniformly translucent.

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Attenuated Total Reflectance (ATR)-FTIR Method

ATR-FTIR is a modern, rapid technique that allows for the analysis of solid samples with minimal preparation.[9]

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal surface is clean. Acquire a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the pressure clamp of the ATR accessory to press the solid sample firmly against the crystal. Consistent and firm contact is essential for a high-quality spectrum.

-

Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

-

Cleaning: After the measurement, release the pressure, remove the sample powder, and clean the ATR crystal surface thoroughly with a suitable solvent and a lint-free wipe.

Visualizations

Chemical Structure and Key Functional Groups

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. mt.com [mt.com]

An In-depth Technical Guide on 2-Chloro-5-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the chemical and physical properties of 2-Chloro-5-(methylsulfonyl)benzoic acid, a compound of interest in pharmaceutical and agrochemical research. A comprehensive search of publicly available scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been determined or is not publicly available. In lieu of crystallographic data, this guide provides detailed information on the compound's properties, its significance in research and development, and a representative experimental protocol for the synthesis of a closely related isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, to illustrate a common synthetic route. This document aims to serve as a valuable resource for professionals in drug development and chemical synthesis.

Introduction

This compound is a halogenated aromatic carboxylic acid containing a sulfonyl group. This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse pharmacological activities and material properties associated with this structural motif. Compounds with similar structures are known to be utilized as intermediates in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications, as well as in the formulation of herbicides.[1] The presence of the chloro, methylsulfonyl, and benzoic acid functional groups provides multiple sites for chemical modification, making it a versatile building block in organic synthesis.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₄S | PubChem |

| Molecular Weight | 234.66 g/mol | PubChem |

| CAS Number | 89938-62-5 | Chem-Impex |

| Appearance | White, gray, or beige powder | Chem-Impex |

| Melting Point | 183-187 °C | Chem-Impex |

| Purity | ≥ 97% (HPLC) | Chem-Impex |

| Storage Conditions | 0-8 °C | Chem-Impex |

Crystal Structure Analysis

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), and a comprehensive review of peer-reviewed scientific literature were conducted. As of the date of this publication, there is no publicly available experimental data detailing the single-crystal X-ray diffraction analysis of this compound. Therefore, a detailed discussion of its crystal packing, hydrogen bonding networks, and other solid-state structural features cannot be provided at this time.

For researchers interested in the crystallographic analysis of related compounds, numerous resources are available. The Cambridge Crystallographic Data Centre (CCDC) is a central repository for small-molecule organic and metal-organic crystal structures. For novel compounds, experimental determination via single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement.

Synthesis and Experimental Protocols

Representative Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid

This synthesis is a two-step process starting from 4-(methylsulfonyl)toluene, as described in various patents. The first step involves the chlorination of the aromatic ring, followed by the oxidation of the methyl group.

Step 1: Synthesis of 2-chloro-4-(methylsulfonyl)toluene

This step involves the chlorination of 4-(methylsulfonyl)toluene in the presence of a catalyst.

-

Materials:

-

4-(methylsulfonyl)toluene

-

Low-polarity solvent (e.g., carbon tetrachloride, dichloromethane, or a mixture thereof)

-

Catalyst (e.g., iron powder)

-

Chlorine gas

-

-

Procedure:

-

In a suitable reaction vessel, charge 4-(methylsulfonyl)toluene and the low-polarity solvent.

-

Add the iron catalyst to the mixture.

-

Heat the reaction mixture to a temperature between 85 °C and 95 °C.

-

Introduce chlorine gas into the reaction mixture.

-

Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography).

-

Upon completion of the reaction, cool the mixture and process it to isolate the crude 2-chloro-4-(methylsulfonyl)toluene.

-

Step 2: Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid

This step involves the oxidation of the methyl group of 2-chloro-4-(methylsulfonyl)toluene to a carboxylic acid.

-

Materials:

-

2-chloro-4-(methylsulfonyl)toluene (from Step 1)

-

Nitric acid

-

-

Procedure:

-

Heat the crude 2-chloro-4-(methylsulfonyl)toluene to a temperature between 175 °C and 195 °C.

-

Slowly add nitric acid to the heated substrate.

-

Monitor the reaction progress.

-

Once the reaction is complete, cool the mixture.

-

Adjust the pH of the solution with a base (e.g., sodium hydroxide) to 9 or higher to dissolve the product.

-

Filter the solution to remove any unreacted starting material.

-

Acidify the filtrate to precipitate the 2-chloro-4-(methylsulfonyl)benzoic acid.

-

Collect the solid product by filtration and dry it.

-

Purification and Crystallization

The crude product can be further purified by recrystallization. A common method involves dissolving the crude solid in a hot solvent, such as anhydrous methanol, followed by cooling to induce crystallization.

-

Procedure:

-

Dissolve the crude 2-chloro-4-(methylsulfonyl)benzoic acid in a minimal amount of hot anhydrous methanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of a chloro-(methylsulfonyl)benzoic acid, based on the representative protocol.

Caption: General Synthesis Workflow

Applications in Research and Development

This compound and its isomers are valuable intermediates in several key areas of chemical research and development:

-

Pharmaceutical Synthesis: These compounds serve as foundational scaffolds for the synthesis of more complex molecules with potential therapeutic applications. The presence of reactive sites allows for the introduction of various pharmacophores to modulate biological activity.[1]

-

Agrochemical Development: The structural motifs present in this molecule are found in a number of selective herbicides. Research in this area focuses on developing new compounds with improved efficacy and environmental safety profiles.[1]

-

Materials Science: Aromatic carboxylic acids are often used as ligands in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The specific functional groups on the aromatic ring can influence the resulting material's structure and properties.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a comprehensive overview of its known properties and its significance as a synthetic intermediate. The detailed, representative synthesis protocol for a closely related isomer offers valuable practical guidance for researchers working with this class of compounds. Future work involving the successful crystallization and single-crystal X-ray diffraction of the title compound would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and intermolecular interactions.

References

An In-depth Technical Guide to 2-Chloro-5-(methylsulfonyl)benzoic acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(methylsulfonyl)benzoic acid, a versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. This document details its discovery, synthesis, physicochemical properties, and its role as a key building block in the development of herbicides and therapeutic agents.

Introduction

This compound, with the CAS number 89938-62-5, is an organic compound characterized by a benzoic acid core substituted with a chloro and a methylsulfonyl group at the 2- and 5-positions, respectively.[1][2][3] Its chemical structure lends itself to a variety of chemical modifications, making it a valuable precursor in the synthesis of more complex molecules.[4][5] While the definitive history of its initial discovery remains elusive in publicly accessible records, its importance has grown with the increasing demand for novel herbicides and pharmaceutical compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89938-62-5 | [1][2][3] |

| Molecular Formula | C₈H₇ClO₄S | [1][2][3][4] |

| Molecular Weight | 234.66 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 82-87 °C | [1][4] |

| Boiling Point (Predicted) | 462.9 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.507 g/cm³ | [1] |

| LogP (Predicted) | 2.52 | [1] |

Synthesis

A likely precursor for this synthesis is 2-chloro-5-(methylthio)benzoic acid. The synthesis would proceed via the oxidation of the methylthio group to the corresponding methylsulfonyl group. Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, or other peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[6][7]

Below is a generalized experimental workflow for such a transformation.

Applications

This compound serves as a critical intermediate in two major industrial sectors: agriculture and pharmaceuticals.

Agrochemicals

In the agrochemical industry, this compound is a key building block for the synthesis of herbicides.[4][5] While specific commercial herbicides derived directly from this molecule are not prominently documented, its structural motifs are common in certain classes of herbicides. Benzoic acid derivatives are known to act as synthetic auxins, a class of herbicides that disrupt plant growth.[8][9] Additionally, the sulfonyl group is a key feature of sulfonylurea herbicides, which inhibit the enzyme acetolactate synthase (ALS), crucial for the biosynthesis of branched-chain amino acids in plants.[8] The combination of these functional groups in this compound makes it a valuable starting material for creating new herbicidal compounds.

Pharmaceuticals

In the pharmaceutical sector, this compound is utilized as an intermediate in the synthesis of therapeutic agents, particularly anti-inflammatory and analgesic medications.[4] The sulfone group is a common feature in a variety of biologically active compounds and can contribute to their therapeutic effects. While specific drugs synthesized from this starting material are not explicitly detailed in the available literature, its structural features suggest its potential use in creating compounds that may interact with biological targets involved in inflammation and pain signaling pathways.

Conclusion

This compound is a chemical compound of significant industrial interest, primarily as a versatile intermediate. While the historical details of its discovery are not widely publicized, its utility in the synthesis of herbicides and pharmaceuticals is evident. Further research into its specific biological activities and the development of novel compounds derived from it will continue to define its role in modern chemistry and life sciences.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Chloro-5-(methylsulphonyl)benzoic acid | C8H7ClO4S | CID 2329132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 89938-62-5 | Benchchem [benchchem.com]

- 6. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]

- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wssa.net [wssa.net]

- 9. extension.okstate.edu [extension.okstate.edu]

The Biological Landscape of 2-Chloro-5-(methylsulfonyl)benzoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(methylsulfonyl)benzoic acid is a versatile chemical intermediate primarily utilized in the synthesis of a range of biologically active molecules. While direct evidence of its intrinsic biological activity is limited, its core structure is a key component in the development of potent herbicides and promising therapeutic agents. This technical guide provides an in-depth analysis of the biological activities associated with derivatives of this compound, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. The primary applications of its derivatives are in agriculture as herbicides targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme and in medicine as potential anticancer and anti-inflammatory agents.

Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Derivatives of chloromethylsulfonyl benzoic acids are notable for their herbicidal properties, which are primarily achieved through the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] HPPD is a critical enzyme in the tyrosine catabolism pathway in plants, responsible for the conversion of p-hydroxyphenylpyruvate to homogentisate. The inhibition of this enzyme leads to a depletion of essential molecules like plastoquinone and tocopherols, which are vital for carotenoid biosynthesis and protecting chlorophyll from photo-oxidation.[1] This disruption results in the characteristic bleaching of plant tissues, followed by necrosis and death.[1]

A prominent example of an HPPD-inhibiting herbicide structurally related to the topic compound is Sulcotrione, which is chemically 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.[2]

Signaling Pathway: HPPD Inhibition

The mechanism of action for HPPD-inhibiting herbicides derived from this compound analogs is centered on the disruption of the tyrosine degradation pathway.

Quantitative Data for HPPD Inhibition

| Compound | Target | Assay System | IC50 (µM) |

| Sulcotrione | Human HPPD | Recombinant E. coli bioassay | 0.187 ± 0.037[3] |

Experimental Protocol: HPPD Inhibition Assay

A common method for determining the inhibitory potential of compounds against HPPD is a whole-cell colorimetric bioassay using recombinant E. coli expressing the target HPPD enzyme.[3]

1.3.1. Principle

Recombinant E. coli expressing HPPD will convert tyrosine into homogentisate (HGA). HGA then auto-oxidizes and self-polymerizes to form a melanin-like pigment. The amount of pigment produced is proportional to HPPD activity and can be quantified spectrophotometrically. HPPD inhibitors will reduce pigment formation.[3]

1.3.2. Materials

-

Recombinant E. coli expressing HPPD

-

Luria-Bertani (LB) broth with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Tyrosine substrate solution

-

96-well microplates

-

Microplate reader (405 nm)

-

Test compounds (e.g., derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

1.3.3. Procedure

-

Cell Culture and Induction:

-

Inoculate a single colony of recombinant E. coli into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Induce protein expression by adding IPTG to the culture and incubate for a further 17-24 hours at 37°C.[3]

-

-

Assay Setup:

-

In a 96-well plate, add the induced bacterial culture.

-

Add various concentrations of the test compound to the wells. Include a positive control (a known HPPD inhibitor like Sulcotrione) and a negative control (vehicle, e.g., DMSO).

-

Add the tyrosine substrate to initiate the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 24 hours to allow for pigment formation.[3]

-

Measure the optical density (OD) at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Anticancer Activity

This compound serves as a precursor for the synthesis of compounds with potential anticancer activity.[1] Research into structurally similar compounds, such as N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, has demonstrated cytotoxic effects against various human cancer cell lines.[4][5]

Quantitative Data for Anticancer Activity

The following table summarizes the cytotoxic activity of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine derivatives, which share a similar substitution pattern on the benzene ring.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | Breast Cancer (MCF-7) | 2.5 - 5 | [4][5] |

| Colon Cancer (HCT-116) | 2.5 - 5 | [4][5] | |

| Cervical Cancer (HeLa) | 5 - 17 | [4][5] |

Experimental Protocol: Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6][7]

2.2.1. Principle

In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured to determine cell viability.[6]

2.2.2. Materials

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader (570 nm)

2.2.3. Procedure

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

-

Potential Anti-inflammatory Activity

This compound is also a building block for the synthesis of anti-inflammatory and analgesic medications.[1] The anti-inflammatory potential of its derivatives can be assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in immune cells, typically macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocols for Anti-inflammatory Assays

3.1.1. Nitric Oxide Production (Griess Assay)

This assay measures the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants.[8][9][10][11][12]

-

Procedure:

-

Culture macrophages (e.g., RAW 264.7) and pre-treat with test compounds.

-

Stimulate with LPS (1 µg/mL) for 24 hours.

-

Collect the supernatant and mix with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[8]

-

Incubate for 10-15 minutes at room temperature.[8]

-

Measure the absorbance at 540-550 nm.[8]

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

3.1.2. Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[13][14][15][16][17]

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants and a standard dilution series of the recombinant cytokine.

-

Add a biotin-conjugated detection antibody.

-

Add an enzyme-linked avidin or streptavidin.

-

Add a chromogenic substrate and measure the absorbance.

-

Calculate the cytokine concentration from the standard curve.

-

Conclusion

This compound is a valuable scaffold in medicinal and agricultural chemistry. While the compound itself has limited documented direct biological activity, its derivatives exhibit significant potential as HPPD-inhibiting herbicides and as novel anticancer and anti-inflammatory agents. This guide provides a foundational understanding of these activities, supported by quantitative data from structurally related compounds and detailed experimental protocols to facilitate further research and development in these areas. Future investigations should focus on synthesizing and evaluating direct derivatives of this compound to fully elucidate their therapeutic and agrochemical potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 89938-62-5 | Benchchem [benchchem.com]

- 3. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. clyte.tech [clyte.tech]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. mdpi.com [mdpi.com]

- 11. Protocol Griess Test [protocols.io]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 16. Cytokine Elisa [bdbiosciences.com]

- 17. Cytokine Elisa [bdbiosciences.com]

The Versatility of 2-Chloro-5-(methylsulfonyl)benzoic Acid: A Technical Guide for Synthetic Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 2-Chloro-5-(methylsulfonyl)benzoic Acid as a Core Synthetic Building Block.

Introduction

This compound is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and agrochemistry. Its unique electronic and structural features, arising from the presence of a carboxylic acid, a chloro substituent, and a methylsulfonyl group on the aromatic ring, make it an invaluable starting material and intermediate for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a focus on its role as a strategic building block in the development of pharmaceuticals and herbicides.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in organic synthesis. The electron-withdrawing nature of both the chloro and methylsulfonyl groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₄S | [1] |

| Molecular Weight | 234.66 g/mol | [1] |

| CAS Number | 89938-62-5 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 183-187 °C | [3] |

| Boiling Point (Predicted) | 462.9 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.507 g/cm³ | [2] |

| pKa (Predicted) | 2.68 ± 0.25 | [4] |

| LogP (Predicted) | 2.52 | [2] |

Spectral Data:

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a singlet for the methylsulfonyl protons (around 3.3 ppm), and aromatic protons in the range of 7.5-8.5 ppm, with coupling patterns dictated by their positions on the substituted ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>12 ppm).

-

¹³C NMR (DMSO-d₆, 100 MHz): Characteristic peaks would be observed for the methylsulfonyl carbon (around 40-45 ppm), the aromatic carbons (in the 120-140 ppm range), and the carbonyl carbon of the carboxylic acid (in the 165-175 ppm range).

-

FT-IR (KBr, cm⁻¹): Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and characteristic absorptions for the S=O stretches of the sulfonyl group (around 1300-1350 cm⁻¹ and 1150-1170 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak (M+) would be expected at m/z 234. Key fragmentation patterns would likely involve the loss of the carboxylic acid group, the methylsulfonyl group, and the chlorine atom.

Synthesis of this compound

The most common synthetic route to this compound involves the oxidation of a suitable precursor, typically 2-chloro-5-(methylthio)benzoic acid or a related toluene derivative. The following is a representative experimental protocol synthesized from various patented methods.

Experimental Protocol: Oxidation of 2-Chloro-4-methylsulfonyltoluene

This two-step procedure starts with the chlorination of 4-methylsulfonyltoluene followed by oxidation to the desired benzoic acid.[5]

Step 1: Synthesis of 2-Chloro-4-methylsulfonyltoluene

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add 4-methylsulfonyltoluene (39 g), dichloromethane (40 g), iron powder (3 g), and iodine (0.4 g).

-

Heat the mixture to 87-91 °C with a water bath.

-

Bubble chlorine gas through the reaction mixture. Monitor the reaction progress by gas chromatography.

-

Once the starting material is consumed (typically after about 5 hours), stop the chlorine flow and terminate the reaction.

-

Add water to the reaction mixture and stir, followed by gentle reflux.

-

Cool the mixture and filter to collect the crude product. Dry the solid to obtain 2-chloro-4-methylsulfonyltoluene.

Step 2: Synthesis of 2-Chloro-4-methylsulfonylbenzoic Acid

-

In a 250 mL reactor, place the crude 2-chloro-4-methylsulfonyltoluene (43.8 g) from the previous step.

-

Heat the reactor to 176-194 °C.

-

Slowly add 63 wt% nitric acid dropwise to the hot mixture. Monitor the reaction by gas chromatography.

-

Once the starting material is consumed (typically after about 4 hours), stop the addition of nitric acid.

-

Cool the reaction mixture and add a dilute sodium hydroxide solution until the pH is strongly basic (≥9).

-

Stir the mixture and then filter to remove any insoluble impurities.

-

Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-chloro-4-methylsulfonylbenzoic acid.

Applications as a Synthetic Building Block

The strategic placement of the chloro, methylsulfonyl, and carboxylic acid groups on the benzene ring allows for a variety of chemical transformations, making this compound a valuable building block in organic synthesis.

In Pharmaceutical Synthesis: The Case of Vemurafenib

A prominent example of the utility of a derivative of this scaffold is in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is a key driver in many cases of melanoma.[3][6] While the exact commercial synthesis of Vemurafenib is proprietary, the core structure highlights the importance of substituted benzoic acids. The general synthetic strategy involves the coupling of a substituted pyrrolopyridine core with a side chain derived from a functionalized benzoic acid.

Below is a conceptual workflow illustrating the strategic use of a functionalized benzoic acid in the synthesis of a kinase inhibitor like Vemurafenib.

Caption: A generalized workflow for the synthesis of a kinase inhibitor utilizing this compound.

Signaling Pathway Inhibition by Vemurafenib

Vemurafenib functions by inhibiting the constitutively active BRAF V600E kinase, thereby blocking downstream signaling through the MEK and ERK pathways, which are critical for cell proliferation and survival in melanoma.[7][8]

The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Vemurafenib.

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib on the BRAF V600E mutant kinase.

In Herbicide Synthesis